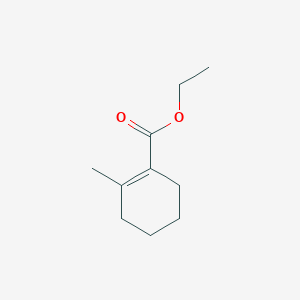

乙酸-2-甲基-1-环己-1-烯羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

对映选择性合成及有机合成应用

2-甲基-1-环己-1-烯羧酸乙酯在化合物的对映选择性合成中起着至关重要的作用,作为生产农业害虫(如地中海果蝇)引诱剂的关键中间体。其效用在涉及不对称狄尔斯-阿尔德反应和碘内酯化等关键步骤的立体选择性合成中得到体现,证明了其在合成具有生物活性的分子中的重要性(A. Raw & E. Jang, 2000)。

催化和反应机理

该化合物还可在催化和反应机理研究中得到应用。例如,它已被用于膦催化的[4 + 2]环化反应中,为合成高度官能化的四氢吡啶提供了一条途径。这展示了其在以高效率和选择性促进复杂有机反应中所扮演的角色,扩展了化学合成的范围(Xue-Feng Zhu, J. Lan, & O. Kwon, 2003)。

安全和危害

作用机制

Target of Action

Ethyl 2-methyl-1-cyclohex-1-ene carboxylate, also known as Hagemann’s ester , is an organic compound used in organic chemistry as a reagent in the synthesis of many natural products including sterols, trisporic acids, and terpenoids . The primary targets of this compound are therefore the biochemical pathways involved in the synthesis of these natural products.

Mode of Action

It is known that it is used as a reagent in organic synthesis . This suggests that it likely interacts with its targets by participating in chemical reactions that lead to the formation of the desired products.

Biochemical Pathways

The compound is involved in the synthesis of many natural products including sterols, trisporic acids, and terpenoids . These natural products are involved in a variety of biochemical pathways, including lipid metabolism (in the case of sterols), and the production of secondary metabolites (in the case of terpenoids).

Result of Action

The result of the action of Ethyl 2-methyl-1-cyclohex-1-ene carboxylate is the synthesis of natural products such as sterols, trisporic acids, and terpenoids . These compounds have various roles in cellular function, including membrane structure (sterols), signaling (trisporic acids), and a variety of roles in plant physiology (terpenoids).

属性

IUPAC Name |

ethyl 2-methylcyclohexene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-3-12-10(11)9-7-5-4-6-8(9)2/h3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQSUMNWXIYJMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCCC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(3-Methylphenyl)diazenyl]-2-(4-pyridinyl)-4-(2-thienyl)pyrimidine](/img/structure/B2846642.png)

![4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride](/img/structure/B2846643.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2846645.png)

![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2846650.png)

![2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-](/img/structure/B2846653.png)

![N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2846655.png)

![2-(Thieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2846659.png)

![2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2846660.png)

![2-(Trifluoromethyl)-4-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2846664.png)